2-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole
Description
2-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chloro, trifluoromethyl, phenoxy, oxan, and oxadiazole groups, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O3/c16-11-4-3-10(15(17,18)19)6-12(11)23-8-13-20-21-14(24-13)9-2-1-5-22-7-9/h3-4,6,9H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDJQSJMJDMSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=NN=C(O2)COC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-chloro-5-(trifluoromethyl)phenol to form the phenoxy intermediate.
Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of hydrazine derivatives and carboxylic acids under controlled conditions.
Oxan Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Scientific Research Applications
2-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical and agrochemical applications.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: Shares the chloro and trifluoromethyl groups but lacks the oxadiazole and oxan groups.
2-Chloro-5-(trifluoromethyl)pyridine: Contains the chloro and trifluoromethyl groups but has a pyridine ring instead of the oxadiazole and oxan groups.
2-Chloro-5-(trifluoromethyl)aniline: Features the chloro and trifluoromethyl groups with an aniline moiety.
Uniqueness
2-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-5-(oxan-3-yl)-1,3,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and oxan group differentiates it from other similar compounds, providing enhanced stability and reactivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
